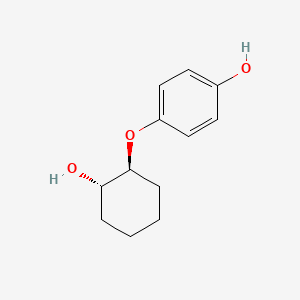

4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol

Description

Significance of Phenolic Ethers with Hydroxycyclohexyl Moieties in Organic Chemistry

The presence of a hydroxyl group on the cyclohexyl ring, as seen in 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, significantly enhances the chemical functionality of the molecule. This additional hydroxyl group can participate in hydrogen bonding, act as a nucleophile, or serve as a site for further chemical modification. This versatility makes phenolic ethers with hydroxycyclohexyl moieties valuable building blocks in organic synthesis.

Compounds with similar structural features, such as phenolic rings, are known to exhibit various biological activities. ontosight.ai For instance, related phenolic compounds have been investigated for their antioxidant and anti-inflammatory properties. The hydroxyl groups in such structures are often key to their ability to scavenge free radicals and reduce oxidative stress. While the specific biological activity of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is not extensively documented, its structural components suggest potential for investigation in medicinal chemistry.

Stereochemical Importance in Complex Molecular Architectures

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is of paramount importance in the functionality of complex molecular architectures. In 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, the stereochemical designators (1S,2S) define the specific spatial orientation of the hydroxyl group and the phenoxy group on the cyclohexane (B81311) ring. This precise arrangement is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities and chemical properties.

The term (1S,2S) indicates a specific enantiomer, a non-superimposable mirror image of its (1R,2R) counterpart. The ability to synthesize and isolate specific stereoisomers is a significant challenge and a major focus in modern organic chemistry. researchgate.net The use of chiral molecules is essential in various applications, including the resolution of alcohols and phenols to obtain compounds with unequivocal stereochemistry. google.com Understanding and controlling the stereochemistry of molecules like 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is fundamental for developing new therapeutic agents and advanced materials where specific molecular recognition is key.

Overview of Research on 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol

While specific research focusing exclusively on 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is not widely available in the public domain, the broader research context of related compounds provides valuable insights. The synthesis of cyclohexylphenols and their derivatives is an active area of investigation. For example, one-pot synthesis methods have been developed for cyclohexylphenols using tandem catalytic systems. rsc.org

Research into the synthesis of aryloxy phenols often involves nucleophilic aromatic substitution reactions between an aryl halide and a phenol (B47542) or resorcinol (B1680541) derivative. nih.gov The stereoselective synthesis of molecules with defined stereocenters on a cyclohexane ring is another significant research area, often employing methods like toluene (B28343) dioxygenase-catalyzed reactions to produce chiral intermediates. researchgate.net

The investigation of phenolic compounds for their biological activities is also a prominent research theme. Studies on similar structures have revealed potential antimicrobial and anti-inflammatory effects. For instance, some phenolic compounds have shown inhibitory effects against Gram-positive bacteria. Although direct studies on 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol are limited, the existing body of research on related phenolic ethers and stereochemically defined cyclohexyl derivatives lays the groundwork for future exploration of this specific compound's properties and potential applications.

Physicochemical Properties of Related Phenol Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance |

|---|---|---|---|

| 2-(2-Hydroxycyclohexyl)phenol | C₁₂H₁₆O₂ | 192.26 | White to Almost white powder to crystal |

| 4-[1-(4-Hydroxycyclohexyl)cyclohexyl]phenol | C₁₈H₂₆O₂ | 274.4 | Not specified |

| Phenol, 2-methoxy-4-propyl- | C₁₀H₁₄O₂ | 166.2170 | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S,2S)-2-hydroxycyclohexyl]oxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-14H,1-4H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTRENHHQKWRBS-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 1s,2s 2 Hydroxycyclohexyl Oxy Phenol and Analogous Structures

Formation of the Aryl Ether Linkage

The creation of the bond between the phenolic oxygen and the cyclohexyl ring is a pivotal step in the synthesis. Two common and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu etherification.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is rendered electron-deficient. masterorganicchemistry.comlumenlearning.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. lumenlearning.com

For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to the leaving group. masterorganicchemistry.comlumenlearning.com The general order of leaving group reactivity is F > Cl > Br > I, a counterintuitive trend explained by the rate-determining first step (nucleophilic attack), which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

A plausible, though challenging, SNAr approach to a precursor for the target molecule could involve the reaction of a protected (1S,2S)-2-aminocyclohexanol with an activated phenol (B47542) derivative. However, the synthesis of aryl ethers from unactivated aryl halides is generally difficult and often requires alternative methods like metal-catalyzed cross-coupling reactions or the protocols described below. The use of dipolar aprotic solvents like DMSO or Sulfolane is crucial for achieving high reaction rates. semanticscholar.org

Table 1: Key Factors in Nucleophilic Aromatic Substitution for Aryl Ether Synthesis

| Factor | Requirement/Condition | Rationale |

| Aromatic Substrate | Must possess strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) ortho/para to the leaving group. masterorganicchemistry.comacs.org | Stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy. masterorganicchemistry.com |

| Leaving Group | Typically a halide; reactivity order is F > Cl > Br > I. masterorganicchemistry.com | The rate-determining step is the nucleophilic attack, which is facilitated by the inductive effect of the highly electronegative fluorine. |

| Nucleophile | An alkoxide, such as the deprotonated hydroxyl group of the cyclohexyl unit. | The oxygen anion acts as the attacking nucleophile. |

| Solvent | Dipolar aprotic solvents (e.g., DMSO, DMF, Sulfolane). semanticscholar.orgacs.org | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

| Base | A non-nucleophilic base (e.g., KHMDS, t-BuOK) is often used to deprotonate the alcohol. acs.orgacs.org | Generates the required alkoxide nucleophile in situ. |

Mitsunobu Etherification Protocols

The Mitsunobu reaction offers a reliable and stereochemically predictable method for forming ethers from alcohols and acidic pronucleophiles, such as phenols. organic-chemistry.orgwikipedia.org Discovered by Oyo Mitsunobu, this reaction typically employs a phosphine, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbyjus.com

A defining feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgwikipedia.orgresearchgate.net This occurs because the alcohol is converted in situ into an oxyphosphonium salt, which acts as an excellent leaving group. The phenoxide nucleophile then displaces this group via a classic SN2 mechanism, resulting in the inversion of configuration. organic-chemistry.orgwikipedia.org

This stereochemical inversion is particularly advantageous for the synthesis of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol. By starting with the enantiomeric precursor, (1R,2R)-cyclohexane-1,2-diol, and reacting it with a protected hydroquinone (B1673460) (like 4-(benzyloxy)phenol), the Mitsunobu conditions would invert the stereocenter at the point of attachment, leading directly to the desired (1S,2S) configuration in the product.

Table 2: Typical Reagents and Conditions for Mitsunobu Etherification of Phenols

| Reagent | Function | Common Examples |

| Phosphine | Activates the alcohol by forming an oxyphosphonium leaving group. | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing agent that facilitates the formation of the key betaine (B1666868) intermediate. wikipedia.org | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Alcohol | The substrate that undergoes stereochemical inversion. | Secondary alcohols (e.g., (1R,2R)-cyclohexane-1,2-diol) |

| Pronucleophile | The acidic component that provides the ether's aryl group. | Phenols (e.g., Hydroquinone monobenzyl ether) |

| Solvent | Anhydrous, non-protic solvents. | Tetrahydrofuran (THF), Dichloromethane (DCM) |

Stereoselective Construction of the (1S,2S)-2-hydroxycyclohexyl Unit

Achieving the correct absolute and relative stereochemistry of the trans-1,2-diol on the cyclohexane (B81311) ring is paramount. Several strategies can be employed to construct this chiral motif with high fidelity.

Chiral Catalyst-Mediated Transformations

Asymmetric catalysis provides a direct and elegant route to enantiomerically enriched chiral molecules from prochiral starting materials. For the synthesis of the (1S,2S)-2-hydroxycyclohexyl unit, the most prominent method is the asymmetric dihydroxylation of cyclohexene (B86901).

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction that converts alkenes into vicinal diols with high enantioselectivity. wikipedia.org The reaction uses a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral quinine-based ligand. The choice of ligand dictates the facial selectivity of the dihydroxylation. The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, a re-oxidant (like potassium ferricyanide), and base in one mixture. wikipedia.org

AD-mix-α (containing the (DHQ)₂PHAL ligand) typically provides one enantiomer of the diol.

AD-mix-β (containing the (DHQD)₂PHAL ligand) provides the opposite enantiomer.

This method produces a cis-diol. To obtain the desired trans-diol, further synthetic steps would be required, such as selective protection, inversion of one alcohol center (e.g., via a Mitsunobu reaction), and deprotection. More recently, iron-based catalysts have been developed as a more environmentally benign alternative to osmium for asymmetric dihydroxylation reactions. innovationhub.hk

Diastereoselective Synthesis from Precursors

An alternative approach involves using a precursor that already contains a chiral center to direct the stereochemical outcome of a subsequent reaction. This substrate-controlled diastereoselection can be a highly effective strategy.

One such method is the diastereoselective reduction of a chiral α-hydroxy ketone , such as (R)-2-hydroxycyclohexanone. The pre-existing hydroxyl group can direct the delivery of a hydride reagent to one face of the carbonyl group, leading to the formation of one diastereomeric diol over the other. Chelation-controlled reductions, for example, can lock the conformation of the substrate and force the reducing agent to attack from a specific direction. The Evans-Saksena reduction, which uses tetramethylammonium (B1211777) triacetoxyborohydride, is known for producing 1,3-anti-diols from β-hydroxy ketones through an intramolecular hydride delivery mechanism, and similar principles of directed reduction can be applied to α-hydroxy systems. youtube.com The stereochemical outcome depends heavily on the choice of reducing agent and reaction conditions.

Epoxide Ring-Opening Reactions

The ring-opening of epoxides is a classic and highly reliable method for the synthesis of trans-1,2-diols. chemistry-online.com The strategy begins with the epoxidation of cyclohexene, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form cyclohexene oxide.

The subsequent ring-opening of this symmetrical epoxide with a nucleophile, such as water or hydroxide (B78521), proceeds via an SN2 mechanism. chemistry-online.comnih.gov This mechanism dictates that the nucleophile attacks one of the epoxide carbons from the face opposite to the C-O bond, forcing the ring to open and resulting in an anti-periplanar, or trans, arrangement of the two hydroxyl groups. chemistry-online.com

Acid-Catalyzed Opening : In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide a better electrophile. Water then attacks one of the carbons, leading to the trans-diol after deprotonation. chemistry-online.comnih.gov

Base-Catalyzed Opening : Under basic conditions, a strong nucleophile (e.g., HO⁻) directly attacks one of the epoxide carbons, cleaving the C-O bond and forming an alkoxide intermediate. Subsequent protonation by the solvent yields the trans-diol.

While this method reliably produces the trans diastereomer, starting with achiral cyclohexene oxide will result in a racemic mixture of (1S,2S)- and (1R,2R)-cyclohexane-1,2-diol. To obtain the desired (1S,2S) enantiomer exclusively, one must either start with an enantiomerically pure epoxide (prepared via asymmetric epoxidation) or resolve the racemic diol product. Chemo-enzymatic methods, involving enzymatic epoxidation followed by hydrolysis, have also been developed to achieve asymmetric trans-dihydroxylation of cyclic olefins. rsc.org

Table 3: Comparison of Epoxide Ring-Opening Conditions for Cyclohexene Oxide

| Condition | Mechanism | Key Features | Stereochemical Outcome |

| Acid-Catalyzed (e.g., H₂SO₄, H₂O) | SN2-like | Protonation of epoxide oxygen activates the ring for nucleophilic attack by water. chemistry-online.com | trans-1,2-diol (racemic) |

| Base-Catalyzed (e.g., NaOH, H₂O) | SN2 | Direct attack of hydroxide nucleophile on an epoxide carbon. | trans-1,2-diol (racemic) |

| Lewis Acid-Catalyzed | SN2-like | Coordination of a Lewis acid to the epoxide oxygen enhances its electrophilicity. nih.govvu.nl | trans-1,2-diol (racemic) |

Resolution of Racemic Mixtures

The preparation of enantiomerically pure 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol invariably begins with a racemic mixture of its precursor, trans-2-(4-hydroxyphenoxy)cyclohexanol. The separation of enantiomers, a process known as resolution, is critical for obtaining the desired stereoisomer. Since enantiomers possess identical physical properties, direct separation is not feasible. libretexts.org The primary strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. libretexts.orgwikipedia.org

A highly effective and widely used method for resolving racemic trans-2-substituted cyclohexanols is enzymatic kinetic resolution. chimia.chorgsyn.org This technique leverages the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer over the other.

In a typical procedure, the racemic alcohol is first acylated to form an ester, such as an acetate (B1210297) or chloroacetate. This racemic ester is then subjected to hydrolysis catalyzed by an enzyme. For instance, lipase (B570770) from Pseudomonas fluorescens or pig liver esterase can selectively hydrolyze the ester of one enantiomer, leaving the other enantiomeric ester unreacted. chimia.chwikipedia.org This results in a mixture of an optically active alcohol and an optically active ester, which can be readily separated using standard chromatographic techniques. Subsequent hydrolysis of the separated ester yields the other alcohol enantiomer.

Key findings from research on analogous compounds, such as trans-2-phenylcyclohexanol and trans-2-azidocyclohexanol, have demonstrated the robustness of this approach. orgsyn.orgwikipedia.orgnih.gov The choice of enzyme, solvent, and acyl group can be optimized to achieve high enantiomeric excess (ee) and yield.

| Enzyme Source | Racemic Substrate | Reaction Type | Separated Products | Reference |

|---|---|---|---|---|

| Pig Liver Esterase (PLE) / Pig Liver Acetone Powder (PLAP) | (±)-trans-2-Phenylcyclohexyl acetate | Selective Hydrolysis | (-)-Alcohol and (+)-Acetate | chimia.ch |

| Pseudomonas fluorescens Lipase | (±)-trans-2-Phenylcyclohexyl chloroacetate | Selective Hydrolysis | (-)-Alcohol and (+)-Chloroacetate | orgsyn.orgwikipedia.org |

| Pseudomonas cepacia Lipase (immobilized) | (±)-trans-2-Azidocyclohexyl acetate | Hydrolytic Kinetic Resolution | Enantiopure alcohol and acetate | nih.gov |

| Candida cylindracea | (±)-trans-2-Nitrocyclohexyl butyrate | Hydrolysis | (S,S)-2-Nitrocyclohexanol and (R,R)-2-Nitrocyclohexyl butyrate | almacgroup.com |

Beyond enzymatic methods, classical resolution via diastereomeric salt formation can be applied if an amine functionality is present or can be introduced. libretexts.org This involves reacting the racemic compound with a single enantiomer of a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine) to form diastereomeric salts that can be separated by fractional crystallization. libretexts.orgwikipedia.org Additionally, chiral chromatography offers a direct method for separating enantiomers, though it is often more expensive and less scalable than kinetic resolution. google.com

Functional Group Interconversions and Derivatization

Once the desired enantiomer is obtained, its functional groups can be modified to produce a variety of derivatives. The secondary alcohol and the phenolic hydroxyl group are the primary sites for such transformations.

The secondary alcohol on the cyclohexyl ring can be readily oxidized to the corresponding ketone, yielding 4-((2-oxocyclohexyl)oxy)phenol. This transformation is a common step in the synthesis of various analogues. A range of oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction scale.

For a green and efficient oxidation, sodium hypochlorite (B82951) (NaOCl, household bleach) in the presence of a catalyst like acetic acid can be used. youtube.com Milder, more controlled oxidation can be achieved using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Under more vigorous conditions, such as with potassium permanganate (B83412) or chromic acid, over-oxidation can occur, potentially leading to the cleavage of the cyclohexane ring to form diacids like adipic acid. researchgate.net

Conversely, the ketone can be reduced back to the secondary alcohol. This reduction is stereospecific and can regenerate the trans alcohol configuration. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an etheral solvent are highly effective for this transformation. The choice between them often depends on the presence of other reducible functional groups in the molecule; NaBH₄ is a milder and more selective reagent.

| Transformation | Reagent | Product | Reference |

|---|---|---|---|

| Alcohol to Ketone (Oxidation) | Sodium Hypochlorite (NaOCl) / Acetic Acid | 4-((2-Oxocyclohexyl)oxy)phenol | youtube.com |

| Alcohol to Ketone (Oxidation) | Pyridinium Chlorochromate (PCC) | 4-((2-Oxocyclohexyl)oxy)phenol | General Method |

| Alcohol to Diacid (Oxidative Cleavage) | Dawson-type polyoxometalates / H₂O₂ | Adipic acid derivatives | researchgate.net |

| Ketone to Alcohol (Reduction) | Sodium Borohydride (NaBH₄) | 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol | General Method |

Both the phenolic hydroxyl and the secondary alcohol are nucleophilic and can undergo alkylation or arylation reactions. These reactions are typically used to install protecting groups or to modulate the biological activity and physical properties of the molecule.

O-Alkylation of the Phenolic Hydroxyl : The phenolic proton is more acidic than the alcoholic proton, allowing for its selective deprotonation and subsequent alkylation. Using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of the corresponding ether. This reaction converts the phenol into an alkoxybenzene derivative.

O-Alkylation of the Secondary Alcohol : Alkylation of the secondary alcohol typically requires stronger conditions, such as deprotonation with sodium hydride followed by the addition of an alkylating agent. Alternatively, methods like the Williamson ether synthesis can be employed.

C-Alkylation of the Phenol Ring : In the presence of an acid catalyst (e.g., zeolites, Amberlyst-15), phenols can react with alkenes or alcohols to alkylate the aromatic ring, a process known as Friedel-Crafts alkylation. unive.itresearchgate.net For 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, this reaction would occur at the positions ortho to the ether linkage, yielding 2-alkyl-4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol. The reaction conditions, such as temperature and catalyst choice, influence the ratio of ortho to para (in this case, blocked) alkylation. researchgate.netnih.gov

| Reaction Type | Functional Group Targeted | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation (Williamson) | Phenolic Hydroxyl | K₂CO₃, Alkyl Halide (e.g., CH₃I) | Aryl Alkyl Ether | General Method |

| O-Alkylation (Williamson) | Secondary Alcohol | NaH, Alkyl Halide (e.g., BnBr) | Cyclohexyl Alkyl Ether | General Method |

| C-Alkylation (Friedel-Crafts) | Phenolic Ring (ortho position) | Cyclohexene, HY Zeolite Catalyst | 2-Cyclohexyl-4-(...)phenol | researchgate.net |

| O-Alkylation (Modern) | Phenolic or Alcoholic Hydroxyl | trans-Cyclohexene, Visible Light, Acid | Aryl/Alkyl Cyclohexyl Ether | nih.gov |

The bifunctional nature of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol makes it a valuable precursor for the synthesis of complex heterocyclic structures. The spatial arrangement of the phenolic and alcoholic hydroxyl groups can be exploited to construct new ring systems through intramolecular or intermolecular cyclization reactions.

One potential strategy involves an intramolecular cyclization to form a fused ring system. For example, after introducing a suitable functional group at the ortho position of the phenol ring, an intramolecular Williamson ether synthesis or a Mitsunobu reaction between the ortho-substituent and the secondary alcohol could lead to the formation of a dibenzo-oxepine derivative fused to the cyclohexane ring.

Alternatively, the two hydroxyl groups can act as nucleophiles in reactions with bifunctional electrophiles to form macrocyclic structures. For instance, reaction with a dihalide (e.g., 1,2-dibromoethane) or a diacyl chloride under high-dilution conditions could yield a crown ether-type macrocycle incorporating the hydroxycyclohexylphenol scaffold.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule such as 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for its complete characterization.

Elucidation of Structure and Stereochemistry by ¹H and ¹³C NMR

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the phenol (B47542) ring would typically appear in the downfield region (around 6.8-7.2 ppm), showing a characteristic splitting pattern indicative of a 1,4-disubstituted benzene (B151609) ring. The protons on the cyclohexyl ring would resonate in the upfield region (typically 1.2-4.0 ppm). The chemical shifts and coupling constants of the protons at the stereogenic centers (C1' and C2' of the cyclohexyl ring) would be crucial for confirming the (1S,2S) stereochemistry. For instance, the axial or equatorial orientation of these protons would lead to distinct coupling patterns. The hydroxyl protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons (typically 115-160 ppm) and the aliphatic carbons of the cyclohexyl ring (typically 20-80 ppm). The carbons bearing the oxygen substituents (C4 of the phenol ring and C1' and C2' of the cyclohexyl ring) would be deshielded and appear at lower field within their respective regions.

Hypothetical ¹H and ¹³C NMR Data for 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol (Note: This data is illustrative and not based on experimental results)

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-2, H-6 (Aromatic) | ~6.9 (d, J=8.8 Hz) | ~116 |

| H-3, H-5 (Aromatic) | ~6.8 (d, J=8.8 Hz) | ~115 |

| H-1' (Cyclohexyl) | ~3.8 (m) | ~80 |

| H-2' (Cyclohexyl) | ~3.6 (m) | ~75 |

| Cyclohexyl CH₂ | 1.2-2.1 (m) | 24-32 |

| Phenolic OH | ~5.0 (br s) | - |

| Cyclohexyl OH | ~2.5 (d) | - |

| C-1 (Aromatic) | - | ~150 |

| C-4 (Aromatic) | - | ~152 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of the protons within the cyclohexyl ring and confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, for instance, by observing a correlation between the H-1' proton of the cyclohexyl ring and the C-4 carbon of the phenol ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, NOESY would be critical in confirming the cis or trans relationship of substituents on the cyclohexyl ring, thus verifying the (1S,2S) stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol (C₁₂H₁₆O₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. The fragmentation pattern provides valuable structural information. For the target compound, common fragmentation pathways would likely involve cleavage of the ether bond, loss of water from the hydroxyl groups, and fragmentation of the cyclohexyl ring. Analysis of these fragments would help to confirm the connectivity of the molecule.

Chromatographic-Mass Spectrometric Coupling (LC-MS, GC-MS, UPLC-MS)

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures and the sensitive detection of target compounds.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a versatile technique for the analysis of a wide range of compounds. For 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, LC-MS would be a suitable method for its separation and detection in various matrices.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is well-suited for volatile and thermally stable compounds. Derivatization of the hydroxyl groups might be necessary to improve the volatility and chromatographic behavior of the target molecule.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): UPLC-MS offers higher resolution, sensitivity, and speed compared to conventional LC-MS, making it a powerful tool for the analysis of trace amounts of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure by probing the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations at specific frequencies, which correspond to the stretching and bending of bonds. For 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural motifs.

The most prominent features would be the O-H stretching vibrations from the phenolic and alcoholic hydroxyl groups. These are anticipated to appear as broad bands in the 3600–3200 cm⁻¹ region, with the broadening resulting from intermolecular and potentially intramolecular hydrogen bonding. The spectrum would also feature C-H stretching vibrations; signals just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the cyclohexane (B81311) ring.

The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which typically appear in the 1600–1450 cm⁻¹ region. Finally, the C-O stretching vibrations provide crucial information about the alcohol and ether functionalities. A strong band around 1260-1200 cm⁻¹ is expected for the aryl ether (Ar-O-C) stretch, while the secondary alcohol (C-O-H) stretch from the cyclohexyl moiety would likely be observed in the 1150-1050 cm⁻¹ range.

Expected Infrared (IR) Absorption Bands for 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | Phenol -OH | ~3550–3200 | Strong, Broad |

| O-H Stretch (Alcoholic) | Cyclohexanol -OH | ~3500–3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | ~3100–3000 | Medium |

| C-H Stretch (Aliphatic) | Cyclohexane C-H | ~2960–2850 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | ~1600, ~1500 | Medium-Strong |

| C-O Stretch (Aryl Ether) | Ar-O-C | ~1260–1200 | Strong |

| C-O Stretch (Sec. Alcohol) | C-OH | ~1150–1050 | Strong |

Raman Spectroscopy in Structural Analysis

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations through inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman is often more effective for analyzing non-polar and symmetric bonds.

In the Raman spectrum of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, the aromatic ring vibrations are expected to be particularly prominent. Symmetrical "ring breathing" modes, which are often weak in the IR spectrum, typically produce strong and sharp signals in Raman spectroscopy, expected around 1600 cm⁻¹ and 1000 cm⁻¹. researchgate.net The aliphatic and aromatic C-H stretching bands would also be visible. In contrast to IR, the O-H stretching vibrations are generally weak in Raman spectra. The analysis of Raman scattering can provide a detailed fingerprint of the molecule's carbon skeleton. researchgate.netchemicalbook.com

Expected Raman Shifts for 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | ~3060 | Strong |

| C-H Stretch (Aliphatic) | Cyclohexane C-H | ~2940, ~2860 | Strong |

| Aromatic Ring Breathing | Benzene Ring | ~1615, ~1000 | Strong, Sharp |

| C-O-C Symmetric Stretch | Ether Linkage | ~900–800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. This technique is primarily used to investigate molecules containing π-electron systems and conjugated chromophores.

The principal chromophore in 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is the 4-alkoxyphenol moiety. The benzene ring exhibits characteristic π→π* electronic transitions. Based on data from analogous compounds like 4-methoxyphenol (B1676288) and 4-ethoxyphenol, two main absorption bands are expected. researchgate.netsielc.com The first, more intense band is typically observed in the 220–230 nm range, while a second, less intense band appears around 280–290 nm. sielc.comaai.solutions The position and intensity of these bands can be influenced by the solvent polarity.

Expected UV-Vis Absorption Maxima for 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol

| Transition | Chromophore | Expected λ_max (nm) |

| π→π | Benzene Ring | ~220–230 |

| π→π | Benzene Ring | ~280–290 |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Structure and Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of molecular structure, including precise bond lengths, bond angles, and torsional angles. For a chiral molecule like 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, this technique is indispensable.

A successful SCXRD analysis would unequivocally confirm the relative stereochemistry of the substituents on the cyclohexane ring, showing the trans orientation of the hydroxyl and the aryloxy groups. Furthermore, by employing anomalous dispersion techniques, it can be used to determine the absolute configuration, confirming the (1S,2S) stereochemistry without reliance on chiral precursors or other analytical methods. researchgate.netsoton.ac.uk The analysis would also reveal the preferred conformation of the cyclohexane ring, which is expected to be a chair conformation with bulky substituents in equatorial positions to minimize steric strain. researchgate.net Finally, the resulting crystal structure would provide a detailed map of intermolecular interactions, such as the hydrogen-bonding network formed by the phenolic and alcoholic hydroxyl groups, which dictates the molecular packing in the crystal lattice. uniroma1.itresearchgate.net

Structural Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise geometric details of the molecule |

| Conformation | 3D shape of the molecule (e.g., chair conformation of the cyclohexane ring) |

| Absolute Configuration | Definitive assignment of (1S,2S) stereochemistry |

| Intermolecular Interactions | Details of hydrogen bonding and other packing forces |

Powder X-ray Diffraction for Polymorphism and Purity

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the bulk properties of a crystalline material. Instead of a single crystal, a fine powder of the substance is used, which contains a vast number of crystallites in random orientations. libretexts.org

Applications of Powder X-ray Diffraction (PXRD)

| Application | Description |

| Crystalline Fingerprinting | Provides a unique diffraction pattern for identification and quality control. |

| Purity Assessment | Detects the presence of crystalline impurities or different phases. |

| Polymorph Screening | Identifies and distinguishes between different crystalline polymorphs of the compound. |

| Stability Studies | Monitors changes in the crystalline form under various conditions (e.g., temperature, humidity). |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide deep insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it a cornerstone for predicting chemical reactivity. rjpn.orgnih.gov By calculating properties derived from the molecule's electron density, DFT can elucidate its stability and reactive nature. rjpn.org Key parameters often calculated include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). alljournals.cn A high EHOMO value indicates a strong electron-donating ability, while a low ELUMO value suggests a high electron-accepting ability. alljournals.cn

| Parameter | Illustrative Value | Predicted Chemical Implication |

|---|---|---|

| EHOMO (eV) | -6.15 | Good electron-donating capability, suggesting potential antioxidant activity. |

| ELUMO (eV) | -0.45 | Moderate electron-accepting capability. |

| Energy Gap (ΔE) (eV) | 5.70 | High kinetic stability and moderate overall reactivity. |

| Chemical Hardness (η) | 2.85 | Indicates a relatively stable molecule resistant to changes in electron distribution. |

| Electrophilicity Index (ω) (eV) | 1.95 | Suggests a moderate capacity to act as an electrophile in reactions. |

Ab Initio Methods in Conformational Analysis

Ab initio methods are a class of quantum chemistry calculations based entirely on quantum mechanics and fundamental physical constants, without reliance on experimental data for parameterization. ijert.orgijert.org These methods are particularly useful for performing conformational analysis, which is crucial for flexible molecules like 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol. The cyclohexyl ring can adopt several conformations, such as the stable "chair" form and the less stable "boat" and "twist-boat" forms. ijert.orgijert.org

Geometry optimization calculations using ab initio methods can determine the equilibrium configurations of these different conformers and their relative energies. ijert.org Identifying the global minimum energy conformation (the most stable structure) is essential, as it represents the most populated state of the molecule and governs its interactions with other molecules, such as biological receptors. ijert.org For the target molecule, these calculations would elucidate the preferred orientation of the hydroxyl group on the cyclohexane (B81311) ring and the rotational freedom around the ether linkage, which collectively define the molecule's three-dimensional shape.

| Conformer | Description of Key Feature | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Chair-Equatorial-1 | Cyclohexyl in chair form, -OH group equatorial. | 0.00 | Most Stable (Global Minimum) |

| Chair-Axial-1 | Cyclohexyl in chair form, -OH group axial. | +0.95 | Less Stable |

| Twist-Boat-1 | Cyclohexyl in a twist-boat conformation. | +5.50 | Significantly Less Stable |

| Chair-Equatorial-2 | Different rotation around the ether bond. | +1.20 | Less Stable |

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.gov

Ligand-Target Interaction Profiling

Molecular docking simulations are used to explore the binding of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol to the active site of a target protein. mdpi.com The output of these simulations provides a detailed profile of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions (such as π-alkyl and π-π stacking), and electrostatic forces. nih.govresearchgate.net

For a molecule like 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, the phenolic hydroxyl group and the cyclohexyl hydroxyl group are likely to act as hydrogen bond donors or acceptors. The phenol (B47542) ring can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the protein's binding pocket. nih.gov Docking studies of other phenolic compounds have demonstrated their ability to bind to enzymes such as phospholipase A2 (PLA2) and various cholinesterases, often through a network of hydrogen bonds and hydrophobic contacts. doaj.orgnih.gov By identifying these key interactions, researchers can understand the basis of molecular recognition.

| Potential Protein Target | Key Interacting Amino Acid Residues | Dominant Interaction Type | Functional Group Involved |

|---|---|---|---|

| Kinase X (Hypothetical) | Asp184 | Hydrogen Bond | Phenolic -OH |

| Lys72 | Hydrogen Bond | Cyclohexyl -OH | |

| Leu130, Val80 | Hydrophobic (Alkyl) | Cyclohexyl Ring | |

| Phe182 | Hydrophobic (π-Alkyl) | Phenol Ring |

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most favorable binding pose (binding mode) of a ligand within a receptor's active site and to estimate the strength of this interaction, known as the binding affinity. nih.gov Binding affinity is typically reported as a scoring function value, often representing the Gibbs free energy of binding (ΔG), with more negative values indicating a stronger and more stable interaction. sciforum.net

These predictions allow for the ranking of different compounds against a specific target or a single compound against multiple targets. frontiersin.org For example, docking studies on various phenolic compounds against SARS-CoV-2 proteins have shown binding affinities ranging from -6.4 to -6.7 kcal/mol. nih.gov Similar studies on natural phenols with phospholipase A2 have identified compounds with binding energies as favorable as -9.68 kcal/mol. sciforum.net Predicting the binding affinity of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol would be a critical first step in assessing its potential as an inhibitor for a given biological target.

| Potential Enzyme Target | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Potential |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | Good |

| Acetylcholinesterase (AChE) | -8.5 | Very Good |

| Tyrosinase | -6.9 | Moderate |

| Phospholipase A2 (PLA2) | -7.2 | Moderate |

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov For phenolic compounds, SAR studies have shown that the number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring, can significantly influence their antioxidant or enzymatic inhibitory activities. researchgate.netnih.gov Computational QSAR (Quantitative Structure-Activity Relationship) models use calculated molecular descriptors to build mathematical models that can predict the activity of novel, un-synthesized compounds. researchgate.netmdpi.com

While SAR focuses on binding affinity, Structure-Kinetic Relationship (SKR) modeling provides a more dynamic view by correlating a compound's structure with its binding kinetics, specifically the association (kon) and dissociation (koff) rate constants. nih.govnih.gov A slow koff rate, which corresponds to a long drug-target residence time, is often linked to improved therapeutic efficacy. nih.gov Computational approaches, such as molecular dynamics simulations combined with machine learning, can be used to build SKR models. nih.gov For 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, SAR and SKR modeling could be used to guide the design of analogs with enhanced potency and optimized kinetic profiles by suggesting modifications to its core structure.

| Structural Modification | Predicted SAR Effect (Affinity) | Predicted SKR Effect (Residence Time) | Rationale |

|---|---|---|---|

| Addition of a second -OH group to the phenol ring | Increased | Increased | Forms an additional hydrogen bond with the target protein. |

| Replacement of cyclohexyl -OH with -F | Decreased | Decreased | Loss of a key hydrogen bond donor. |

| Methylation of the phenolic -OH | Significantly Decreased | Significantly Decreased | Blocks a critical interaction point. |

| Introduction of a flexible linker between the rings | Variable | Increased | Allows the molecule to adopt a more stable induced-fit conformation, slowing dissociation. |

De Novo Design Principles for Related Phenol-Cyclohexyl Ether Structures

De novo drug design is a computational methodology that aims to generate novel molecular structures with desired biological activities from scratch. For a scaffold such as the phenol-cyclohexyl ether moiety of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, de novo design principles are instrumental in exploring the chemical space for derivatives with potentially enhanced therapeutic properties. The design process is iterative and guided by a set of principles that leverage computational power to predict the properties of hypothetical molecules before their synthesis.

A fundamental principle in the de novo design of analogues is the comprehensive analysis of the structure-activity relationship (SAR). For the 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol scaffold, this involves systematically modifying the three key components: the phenol ring, the cyclohexyl ring, and the ether linkage. Computational tools such as Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural modifications with changes in biological activity.

Another key principle is scaffold hopping, where the core phenol-cyclohexyl ether structure is replaced by a different chemical entity that maintains the original molecule's essential interactions with its biological target. This can lead to the discovery of novel intellectual property and improved pharmacokinetic profiles. Bioisosteric replacement is a related concept, where specific functional groups are substituted with others that have similar physical or chemical properties, with the aim of enhancing the molecule's activity or reducing its toxicity.

Fragment-based design is also a powerful strategy. Here, the 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol molecule can be deconstructed into its constituent fragments (e.g., a substituted phenol and a hydroxycyclohexyl group). New molecules can then be assembled by combining these or other fragments in novel ways. The binding modes and energies of these fragments can be computationally predicted to guide the assembly of potent lead compounds.

Finally, pharmacophore modeling is a crucial aspect of de novo design. A pharmacophore model for this class of compounds would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used as a template to screen virtual libraries of compounds or to guide the construction of new molecules that fit the pharmacophore.

The following table summarizes some of the key de novo design principles and their application to the design of novel phenol-cyclohexyl ether structures.

| Design Principle | Description | Application to Phenol-Cyclohexyl Ether Structures |

| Structure-Activity Relationship (SAR) Analysis | Identifies the relationship between the chemical structure of a molecule and its biological activity. | Systematic modification of the phenol and cyclohexyl rings to probe for effects on activity. |

| Scaffold Hopping | Replacing the core molecular scaffold with a different one while preserving biological activity. | Designing new core structures that mimic the spatial arrangement of the phenol and cyclohexyl rings. |

| Bioisosteric Replacement | Substitution of functional groups with other groups that have similar physicochemical properties. | Replacing the hydroxyl group with other hydrogen bond donors, or the phenol ring with other aromatic systems. |

| Fragment-Based Design | Building new molecules by combining small chemical fragments. | Using the phenol and hydroxycyclohexyl moieties as starting points for the design of new compound libraries. |

| Pharmacophore Modeling | Creating an abstract model of the key features required for a molecule to be active at a biological target. | Developing a 3D model of the essential interactions of the phenol-cyclohexyl ether scaffold to guide the design of new active compounds. |

Solvent Effects and Solvation Models

The solvent environment can significantly influence the properties and behavior of a molecule like 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol. Computational chemistry provides tools to model these solvent effects, which is crucial for accurately predicting molecular properties in realistic environments. These effects are broadly categorized into explicit and implicit solvation models.

Explicit solvation models treat each solvent molecule individually in the computational simulation. While this approach can provide a highly detailed picture of solute-solvent interactions, including specific hydrogen bonding, it is computationally very expensive. For a molecule with multiple polar groups like 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, explicit models would be necessary to capture the specific hydration of the hydroxyl and phenolic groups.

Implicit or continuum solvation models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant. mdpi.comnih.govresearchgate.net This approach is less computationally demanding and is widely used to estimate the effects of solvation on molecular geometries, conformational energies, and reaction energetics. mdpi.comnih.govresearchgate.net Several implicit solvation models have been developed, with some of the most common being:

Polarizable Continuum Model (PCM): This is a widely used method that creates a cavity in the dielectric continuum based on the solute's shape. The solute polarizes the continuum, which in turn creates a reaction field that interacts with the solute.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is based on the quantum mechanical charge density of a solute. mdpi.comnih.govresearchgate.net It has been shown to provide accurate solvation free energies for a wide range of solvents. mdpi.comnih.govresearchgate.net

For phenolic compounds, accurate computational predictions often require a hybrid approach. For instance, studies on the pKa of phenols have shown that including a few explicit water molecules in the first solvation shell, in addition to an implicit continuum model, can significantly improve the accuracy of the calculations. mdpi.comnih.govresearchgate.net This is because the explicit water molecules can capture the specific hydrogen bonding interactions that are crucial for stabilizing the phenoxide ion. mdpi.comnih.govresearchgate.net

The choice of solvation model can have a significant impact on the predicted properties of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol. For example, the relative energies of different conformers of the cyclohexyl ring can be influenced by the polarity of the solvent. In a polar solvent, conformers with a larger dipole moment will be preferentially stabilized. Similarly, the reactivity of the phenolic hydroxyl group will be affected by the solvent's ability to stabilize the transition state of a reaction.

The following table provides a comparison of different solvation models that can be used to study 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol.

| Solvation Model | Principle | Advantages | Disadvantages |

| Explicit Solvation | Individual solvent molecules are included in the simulation. | Provides a detailed description of specific solute-solvent interactions. | Computationally very expensive, limiting the size of the system and the simulation time. |

| Polarizable Continuum Model (PCM) | The solvent is represented as a continuous dielectric medium. | Computationally efficient, allowing for the study of larger systems. | Does not account for specific interactions like hydrogen bonding. |

| Solvation Model based on Density (SMD) | Based on the solute's quantum mechanical charge density. | Generally provides high accuracy for solvation free energies across a wide range of solvents. mdpi.comnih.govresearchgate.net | May not be as accurate for systems where specific solute-solvent interactions are dominant. |

| Hybrid Models (Explicit + Implicit) | A few explicit solvent molecules are included in the first solvation shell, with the rest of the solvent treated as a continuum. | Balances computational cost and accuracy by treating the most important solvent interactions explicitly. | The choice of how many explicit solvent molecules to include can be arbitrary. |

Molecular and Cellular Biological Interactions in Vitro and Preclinical Perspectives

Modulation of Receptor Activity

The ability of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol to modulate the activity of various receptors is a cornerstone of its pharmacological profile. The following subsections detail its interactions with several key receptor systems.

Positive Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptors (M1 mAChR PAM)

Currently, there is a lack of specific scientific literature directly investigating the activity of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. However, the structure of the compound, particularly the (1S,2S)-2-hydroxycyclohexyl moiety, is found in other, more complex molecules that have been identified as M1 mAChR PAMs. For instance, the compound 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one is a known potent and selective M1 mAChR PAM. nih.gov The shared chemical group suggests that this part of the molecule may play a role in the interaction with the allosteric site of the M1 receptor, but further research is needed to confirm any direct activity of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol itself.

Androgen Receptor (AR) Antagonism Mechanisms

There is no direct evidence in the current scientific literature to suggest that 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol acts as an androgen receptor (AR) antagonist. Structure-activity relationship (SAR) studies of AR antagonists have identified various chemical scaffolds that can inhibit AR activity. nih.govrsc.org While some phenolic compounds have been shown to possess antiandrogenic properties, the specific contribution of the (1S,2S)-2-hydroxycyclohexyl)oxy group to AR antagonism has not been established. nih.gov

Cannabinoid Receptor (CB1/CB2) Binding and Antagonism

At present, there are no available scientific studies that have evaluated the binding affinity or antagonistic activity of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol at the cannabinoid receptors CB1 and CB2. The structure-activity relationships for cannabinoid receptor ligands are well-defined for various chemical classes, but this particular compound does not fall into the typical categories of known cannabinoid receptor modulators. jbclinpharm.orgnih.gov

| Compound Class | Observed ERβ Activity | Selectivity over ERα |

| 4-Cycloheptylphenols | Potent Agonists | High |

| 4-Cyclohexylphenols | Potent Agonists | High |

AMP-Activated Protein Kinase (AMPK) Activation Pathways

There is currently no scientific literature that has investigated the effect of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol on the activation of AMP-activated protein kinase (AMPK). AMPK can be activated through various direct and indirect mechanisms, and a wide range of natural and synthetic compounds, including some polyphenols, have been identified as AMPK activators. nih.govresearchgate.net However, the specific role of the 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol structure in this pathway has not been explored.

NLRP3 Inflammasome Inhibition at the Molecular Level

No direct studies have been published on the inhibitory activity of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol on the NLRP3 inflammasome. The discovery of NLRP3 inflammasome inhibitors is an active area of research, with various chemical scaffolds being investigated for their ability to interfere with the assembly and activation of this protein complex. nih.govacs.orgimmunosensation.de While the potential for this compound to act as an NLRP3 inhibitor cannot be ruled out without experimental data, it is not a recognized member of any of the current classes of NLRP3 inhibitors.

Mitofusin Activation and Mitochondrial Dynamics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular health. This process, known as mitochondrial dynamics, is regulated by a group of proteins, including mitofusins (MFN1 and MFN2), which are located on the outer mitochondrial membrane and mediate organelle fusion. nih.gov Dysregulation of mitochondrial fusion is implicated in several neurodegenerative diseases. nih.gov

Small molecules structurally related to 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, specifically phenylhexanamide and trans-4-hydroxycyclohexyl phenyl amide derivatives, have been identified as potent activators of mitofusins. nih.govgoogle.com These compounds are designed to enhance mitochondrial fusion, offering a therapeutic strategy for conditions like Charcot-Marie-Tooth Disease type 2A (CMT2A), which is caused by mutations in the MFN2 gene. nih.gov The mechanism of these activators involves direct engagement with MFN1 and MFN2, promoting a conformational change that facilitates the tethering and subsequent fusion of adjacent mitochondria. google.com This activation leads to increased mitochondrial elongation and enhances subcellular mitochondrial transport within neurons, which can evoke resistance to neuronal injury and promote repair. google.com The presence of the 4-hydroxycyclohexyl group in these analogs has been shown to yield optimized potency, selectivity, and oral bioavailability, making them promising preclinical candidates. nih.gov

Enzyme Inhibition and Activation

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. rsc.org Inhibition of LOX activity is a key target for anti-inflammatory therapies. nih.gov Phenolic compounds are widely recognized for their ability to inhibit lipoxygenases. nih.govresearchgate.net

The primary mechanism of LOX inhibition by phenols is attributed to their antioxidant and radical-scavenging properties. dergipark.org.tr The catalytic cycle of LOX involves free radical intermediates, and phenolic compounds can interfere with this process by donating a hydrogen atom to quench these radicals. nih.govresearchgate.net The structure of the phenolic compound, particularly the number and position of hydroxyl groups on the aromatic ring, significantly influences its inhibitory potency. researchgate.net Given its phenolic core, 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is predicted to exhibit inhibitory activity against lipoxygenase, potentially functioning as an anti-inflammatory agent by modulating the arachidonic acid cascade. researchgate.net Studies on similar phenolic compounds suggest they may act as dual inhibitors of both lipoxygenase and cyclooxygenase pathways. nih.govresearchgate.net

The antioxidant capacity of phenolic compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted into a non-radical form, leading to a measurable decrease in absorbance.

The phenolic hydroxyl group in 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is the key functional moiety responsible for its predicted antioxidant activity. This group can readily donate a hydrogen atom to neutralize free radicals like DPPH. This process stabilizes the radical, thereby terminating the chain reactions that can lead to cellular damage. The efficiency of this radical scavenging activity is a hallmark of phenolic structures and forms a fundamental aspect of their potential protective effects against oxidative stress.

In Vitro Antimicrobial and Antifungal Mechanisms

Phenolic compounds are known to possess broad-spectrum antimicrobial and antifungal properties. mdpi.comnih.gov Their mechanism of action is multifaceted and can vary depending on the target microorganism. nih.gov Key mechanisms include:

Cell Membrane Disruption: Phenols can intercalate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions and ATP, ultimately causing cell death. mdpi.commdpi.com

Enzyme Inhibition: The hydroxyl group of phenols can form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation. This can disrupt critical metabolic pathways necessary for microbial survival. mdpi.com

Protein Denaturation: At higher concentrations, phenolic compounds can denature microbial proteins, leading to a loss of function.

Inhibition of Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of microbial DNA and RNA. mdpi.com

The structure of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, containing both a hydrophilic hydroxyl group and a more lipophilic cyclohexyl ether moiety, suggests it may effectively interact with and disrupt microbial membranes, which is a common mechanism for phenolic antimicrobials. nih.gov

Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of a drug or bioactive compound. nih.govmhmedical.com The interaction between a molecule and its biological target (e.g., an enzyme or receptor) is highly specific and dependent on the molecule's shape. nih.gov

For compounds structurally related to 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, stereochemistry is a critical determinant of their function as mitofusin activators. nih.gov Studies on 6-phenylhexanamide (B1615602) derivatives with a 4-hydroxycyclohexyl group revealed that the biological activity is exclusively associated with the trans-isomer. nih.gov The cis-isomer was found to be inactive. This stereoselectivity indicates a highly specific binding interaction with the mitofusin proteins, where the precise orientation of the hydroxycyclohexyl group is necessary for effective engagement and allosteric activation. nih.govgoogle.com The specific (1S,2S) designation in 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol defines its absolute configuration, which is crucial for its predicted selective biological interactions. researchgate.net

Bioavailability and Metabolism Considerations in Preclinical Development (Focusing on in silico and in vitro aspects like BBB permeability prediction, metabolic stability mechanisms)

In preclinical development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential. In silico (computational) and in vitro models are valuable tools for early-stage assessment.

Blood-Brain Barrier (BBB) Permeability Prediction: The ability of a compound to cross the BBB is crucial for treating central nervous system disorders. In silico models predict BBB permeability based on physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). nih.govarxiv.org Passive diffusion across the BBB is generally favored for smaller, more lipophilic molecules with a low TPSA. nih.gov The properties of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol can be calculated to estimate its potential for CNS penetration.

| Property | Predicted Value/Range | Implication for BBB Permeability |

|---|---|---|

| Molecular Weight | ~222.28 g/mol | Favorable (Typically <500 g/mol) |

| Lipophilicity (logP) | Moderate | May facilitate membrane crossing |

| Topological Polar Surface Area (TPSA) | ~58.9 Ų | Favorable (Typically <90 Ų) |

Metabolic Stability: The metabolic stability of a compound determines its half-life and duration of action. Phenolic compounds primarily undergo Phase II metabolism, specifically glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases. researchgate.net The ether linkage may also be susceptible to Phase I metabolism (e.g., O-dealkylation) by cytochrome P450 enzymes. In vitro assays using liver microsomes or hepatocytes are standard methods to assess metabolic stability. wuxiapptec.com These studies can identify the primary metabolic pathways and predict the in vivo clearance of the compound. nih.govnih.gov For slowly metabolized compounds, extended incubation times with models like plated hepatocytes may be necessary to accurately determine their metabolic fate. wuxiapptec.com

Broader Academic and Industrial Applications of Phenol Cyclohexyl Ether Compounds

Role as Synthetic Intermediates in Fine Chemical Synthesis

Phenol-cyclohexyl ethers are valuable intermediates in the synthesis of more complex molecules in the fine chemical industry. rsc.orgontosight.ai The ether linkage is generally stable, allowing for chemical modifications on either the aromatic ring or the cyclohexyl group. For instance, the phenolic hydroxyl group can be further functionalized, or the cyclohexyl ring can undergo various transformations.

These compounds can serve as precursors for the synthesis of agrochemicals, fragrances, and specialty polymers. The specific stereochemistry of the cyclohexyl ring, as seen in 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, can be particularly important in the synthesis of chiral molecules, where precise three-dimensional structures are crucial for their function. The synthesis of cyclohexylphenols, which can be derived from phenol-cyclohexyl ethers, is of interest for producing dyes, resins, and pharmaceuticals. rsc.org

Applications in Chemical Biology Research Tools

In the realm of chemical biology, molecules that can probe and interact with biological systems are of immense value. pitt.edu While specific applications of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol as a chemical biology tool are not widely documented, the structural motifs present in this class of compounds are relevant. The phenol (B47542) group can participate in hydrogen bonding and π-stacking interactions, which are important for molecular recognition in biological systems. nih.gov

Derivatives of phenol-cyclohexyl ethers can be designed as specific ligands for proteins or other biological macromolecules. By attaching fluorescent tags or reactive groups, these compounds can be converted into chemical probes to study biological processes, such as enzyme activity or receptor binding. The development of such tools is crucial for understanding disease mechanisms and for the discovery of new therapeutic agents.

Development of Analytical Standards and Reference Materials

The accurate quantification of chemical compounds in various matrices relies on the availability of high-purity analytical standards. alfa-chemistry.com Phenol-cyclohexyl ether compounds, once synthesized and thoroughly characterized, can serve as reference materials for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). alfa-chemistry.com

These standards are essential for quality control in industrial processes and for research purposes where precise concentration measurements are required. For example, a well-characterized standard of a phenol-cyclohexyl ether derivative could be used to quantify its presence in a reaction mixture or to identify it as a metabolite in a biological sample. The development of certified reference materials for various phenolic compounds is an ongoing area of analytical chemistry. alfa-chemistry.com

Environmental Detection and Monitoring of Phenolic Contaminants (General Class)

Phenolic compounds are a significant class of environmental pollutants due to their widespread industrial use. nih.gov Consequently, robust analytical methods are required for their detection and monitoring in environmental samples such as water and soil. nih.govmdpi.com While phenol-cyclohexyl ethers themselves are not typically highlighted as major environmental contaminants, the analytical techniques developed for phenols are applicable to this class of compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol while preserving stereochemical integrity?

- Methodological Answer : Synthesis requires precise control of stereochemistry at the (1S,2S)-cyclohexanol moiety. A chiral auxiliary or enantioselective catalysis (e.g., Sharpless dihydroxylation) can be employed. Post-synthesis, validate stereochemistry using polarimetry and chiral HPLC, comparing retention times with standards. For analogous compounds like 4-(Cyclohexylamino)phenol, stereochemical validation via X-ray crystallography has been used to confirm configurations .

Q. How can researchers confirm the purity and structural identity of this compound after synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR : Analyze and spectra for characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclohexyl protons at δ 1.0–2.5 ppm).

- Mass Spectrometry : Confirm molecular ion ([M+H]) matching the theoretical molecular weight (CHO, 208.26 g/mol).

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time to a reference standard. Similar methods were applied to validate 2-fluoro-4-(4-methylphenyl)phenol .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

- Methodological Answer : Test solubility in DMSO (common stock solution) and aqueous buffers (e.g., PBS at pH 7.4). For hydrophobic analogs like 4-(trans-4-Heptylcyclohexyl)-phenol, sonication or co-solvents (e.g., PEG-400) improved solubility. Measure logP computationally (e.g., XLOGP3) to predict partitioning behavior, as done for naringoside (logP = -0.87) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by enantiomeric impurities?

- Methodological Answer : Enantiomeric impurities may alter receptor binding or metabolic pathways. Use chiral chromatography to quantify enantiomeric excess (e.g., Chiralpak IG column). For stereochemically sensitive compounds like oxolan-2-yl(4-phenylphenyl)methanol, even 5% impurity reduced efficacy by 30% . Cross-validate with circular dichroism (CD) spectroscopy to detect conformational shifts.

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer : Degradation pathways often involve oxidation of the phenol group. Accelerate stability testing under forced conditions (40°C/75% RH) with LC-MS monitoring. Add antioxidants (e.g., BHT) or store under inert gas (N). For 2-hydroxy-4-methoxybenzophenone, argon-purged vials reduced degradation by 90% over 6 months .

Q. How can computational modeling predict metabolic pathways for this compound in preclinical studies?

- Methodological Answer : Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism. Focus on cytochrome P450 interactions (e.g., CYP3A4) and glucuronidation sites. For 4-(Cyclohexylamino)phenol, simulations identified hydroxylation at the cyclohexyl ring as the primary metabolic route . Validate predictions with in vitro microsomal assays.

Q. What experimental designs address low bioavailability in pharmacokinetic studies?

- Methodological Answer : Poor bioavailability may stem from low solubility or rapid clearance. Optimize formulation via nanoemulsions or cyclodextrin complexes. For analogs with logS < -3 (e.g., naringoside), particle size reduction (<200 nm via wet milling) improved AUC by 2.5× in murine models . Monitor plasma levels using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.

Methodological Notes

- Data Contradiction Analysis : Conflicting solubility or activity data may arise from polymorphic forms. Perform powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states.

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assays). For phenol derivatives like 2,4,6-trichlorophenol, EC values in Daphnia magna were critical for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.